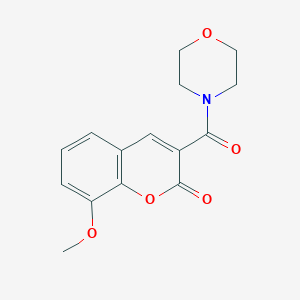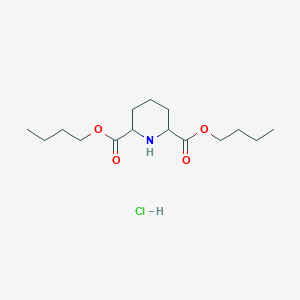
4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential in various applications, including its role in medicinal chemistry. This compound belongs to a class of compounds known for their ability to interact with biological systems, often through the inhibition of specific enzymes or receptors.
Synthesis Analysis
- The synthesis of similar compounds involves the use of malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-spot reaction at room temperature (Wu Feng, 2011).
- The synthesis process can yield compounds with significant antibacterial activity and specificity toward bacterial enzymes, as demonstrated by related compounds (Timothy L. Foley et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied using various techniques such as NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).
Chemical Reactions and Properties
- Compounds in this class have shown the ability to interact with bacterial enzymes and exhibit antibacterial activity, as seen in related compounds (Timothy L. Foley et al., 2014).
Physical Properties Analysis
- The physical properties of similar compounds, such as solubility, melting point, and stability, are typically determined through standard chemical analysis methods. However, specific details on the physical properties of 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide are not provided in the available literature.
Chemical Properties Analysis
- The chemical properties, including reactivity and potential interactions with other chemical entities, are often studied in the context of their application in medicinal chemistry and biological systems. For example, related compounds have been evaluated for their potential as antibacterial agents (Timothy L. Foley et al., 2014).
Scientific Research Applications
Radiolabeled Antagonist for Neurotransmitter Study
Research has utilized 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide, particularly its fluorine-18 labeled version, as a potent antagonist for studying serotonin 5-HT1A receptors. This compound, known as [18F]p-MPPF, has been used in positron emission tomography (PET) for investigating serotonergic neurotransmission. The studies cover aspects like chemistry, radiochemistry, toxicity, and metabolism, in addition to animal and human data acquired through PET imaging (Plenevaux et al., 2000).
Antibacterial and Antitumor Activity
Another study identified derivatives of 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide as inhibitors of bacterial phosphopantetheinyl transferase, demonstrating antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus. These compounds showed potential in attenuating secondary metabolism in bacteria and thwarting their growth without causing rapid cytotoxic responses in human cells (Foley et al., 2014). Additionally, derivatives have been explored for their antitumor properties, particularly in inhibiting tumor cell proliferation.
Neuropharmacological Research
The compound has been a significant contributor to neuropharmacological research. It has been used to study various neurological and psychiatric conditions, including Alzheimer's disease. For instance, a study using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide demonstrated the quantification of 5-HT(1A) receptors in the brains of Alzheimer's disease patients using PET imaging (Kepe et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-3-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17(23)19-14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWTFCCCCYLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)


![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)
![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)
![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)

